1-(2-Methoxyacetyl)indoline-2-carboxamide
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Overview
Description
1-(2-Methoxyacetyl)indoline-2-carboxamide is a compound belonging to the indole derivative family Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities
Preparation Methods
The synthesis of 1-(2-Methoxyacetyl)indoline-2-carboxamide involves several steps. One common method includes the reaction of indoline-2-carboxylic acid with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(2-Methoxyacetyl)indoline-2-carboxamide involves its interaction with specific molecular targets. It can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to the suppression of certain biological pathways, making it effective in treating diseases like cancer and inflammation . The compound’s ability to interact with multiple targets also makes it a versatile tool in drug discovery and development .
Comparison with Similar Compounds
1-(2-Methoxyacetyl)indoline-2-carboxamide can be compared with other indole derivatives such as:
Indole-2-carboxamide: Similar in structure but lacks the methoxyacetyl group, which may affect its biological activity and chemical reactivity.
Indole-3-carboxamide: Another closely related compound with different substitution patterns, leading to variations in its pharmacological properties.
N-benzyl indole-2-carboxamide: Known for its potent anti-tuberculosis activity, highlighting the importance of different substituents on the indole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
1-(2-methoxyacetyl)-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-17-7-11(15)14-9-5-3-2-4-8(9)6-10(14)12(13)16/h2-5,10H,6-7H2,1H3,(H2,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAMZJONICCUJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1C(CC2=CC=CC=C21)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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